2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-2-6-12(5-1)9-11-10-8(13-9)7-3-4-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCVCNBKOSEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides, derived from hydrazides and thioureas, undergo cyclization in the presence of dehydrating agents (e.g., H₂SO₄, POCl₃) to form the 1,3,4-thiadiazole ring. For example, Toolabi et al. synthesized 1,3,4-thiadiazoles by reacting thiosemicarbazides with carbon disulfide under basic conditions, followed by acid-mediated cyclization. Adapting this approach, the cyclopropyl group could be introduced via a cyclopropane-carboxylic acid hydrazide precursor, while pyrrolidine might be incorporated through nucleophilic substitution at the 5-position.
Huisgen Cyclization
The Huisgen reaction, involving 1,3-dipolar cycloaddition between azides and alkynes, has been employed for thiadiazole synthesis. However, this method is less common compared to cyclocondensation.
Post-Cyclization Functionalization
Substituents are often added after thiadiazole ring formation. For instance, alkylation or amination reactions at the 5-position can introduce diverse groups, such as pyrrolidin-1-yl, as demonstrated by Sahoo et al. in their synthesis of phenyl-1,3,4-thiadiazol-2-amine derivatives.
Proposed Synthesis of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole
Route 1: Cyclocondensation of Cyclopropanecarboxylic Acid Thiosemicarbazide
Step 1: Synthesis of Cyclopropanecarboxylic Acid Thiosemicarbazide
Cyclopropanecarboxylic acid hydrazide is reacted with ammonium thiocyanate in acidic medium to form the corresponding thiosemicarbazide.
Step 2: Cyclization to 2-Cyclopropyl-1,3,4-thiadiazole-5-thiol
The thiosemicarbazide undergoes cyclization in concentrated sulfuric acid, yielding 2-cyclopropyl-1,3,4-thiadiazole-5-thiol.
Step 3: Introduction of Pyrrolidin-1-yl Group
The thiol group at position 5 is displaced via nucleophilic substitution with pyrrolidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). This step mirrors the alkylation strategies reported by Kikkeri et al. for pyrazine-substituted thiadiazoles.
Reaction Scheme:
$$
\text{Cyclopropanecarboxylic acid} \xrightarrow{\text{NH}2\text{NH}2} \text{Hydrazide} \xrightarrow{\text{NH}4\text{SCN}} \text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}_4} \text{Thiadiazole-5-thiol} \xrightarrow{\text{Pyrrolidine}} \text{Target Compound}
$$
Route 2: Direct Cyclization with Pre-Installed Substituents
Step 1: Preparation of Cyclopropanecarboxylic Acid and Pyrrolidine-1-carbothioamide
Cyclopropanecarboxylic acid is converted to its acid chloride, which reacts with pyrrolidine-1-carbothioamide to form a mixed anhydride intermediate.
Step 2: Cyclization via Dehydration
The intermediate undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃), directly yielding the target compound. This method aligns with the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines reported by, where amidines and isothiocyanates are condensed to form the thiadiazole core.
Reaction Scheme:
$$
\text{Cyclopropanecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{Pyrrolidine-1-carbothioamide}} \text{Anhydride} \xrightarrow{\text{POCl}3} \text{Target Compound}
$$
Optimization and Characterization
Reaction Conditions
Spectroscopic Validation
- ¹H NMR: Expected signals include cyclopropyl protons (δ 1.0–1.5 ppm) and pyrrolidine multiplet (δ 2.5–3.5 ppm).
- MS (ESI): Molecular ion peak at m/z 223.1 [M + H]⁺.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 35–45% (multi-step) | 50–60% (one-pot) |
| Purity | ≥98% after chromatography | ≥95% with minimal byproducts |
| Complexity | Moderate (3 steps) | High (sensitive intermediates) |
| Scalability | Suitable for gram-scale | Limited by anhydride stability |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
The compound "2-Cyclopropyl-5-(pyrrolidin-1-yl)-1,3,4-thiadiazole" (CAS Number: 1862982-89-5) is a chemical with the molecular formula and a molecular weight of 195.2846 . It contains a 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities .
Note: All products are for research use only and not intended for human or animal use .
Scientific Research Applications
The 1,3,4-thiadiazole scaffold is known for diverse biological activities, including anticonvulsant properties . Research has explored various derivatives of 1,3,4-thiadiazoles as anticonvulsant agents with high effectiveness and low toxicity . The presence of a pyrrolidine ring attached to a thiazole moiety may enhance anticonvulsant activity .
1,3,4-Thiadiazole as Anti-Epileptic Agent
1,3,4-Thiadiazole derivatives have been compiled as anticonvulsant agents . Several modifications in the 1,3,4-thiadiazole moiety have demonstrated good potency as anticonvulsant agents, which are highly effective and have less toxicity .
Potential Applications of Thiadiazole Analogs
- Anticonvulsant Activity A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced .
- Anti-cancer Activity Novel thiazole pyrimidine derivatives were evaluated for their potential anticancer activity on a variety of cell lines including four human cancer (A375, C32, DU145, MCF-7/WT) and two normal cell lines (CHO-K1 and HaCaT) .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-methyl-1,3,4-thiadiazole
- 2-Cyclopropyl-5-ethyl-1,3,4-thiadiazole
- 2-Cyclopropyl-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, stability, and biological activity .
Biological Activity
2-Cyclopropyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The molecular formula of this compound is . The structure features a thiadiazole ring, which is known for its pharmacological relevance.
Anticancer Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant anticancer properties. A study highlighted that certain thiadiazole compounds could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, compounds related to this compound were tested against various cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| Example B | HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against various pathogens were found to be promising.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bacterial |
| Escherichia coli | 32 | Bacterial |
| Candida albicans | 64 | Fungal |
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Animal studies demonstrated a reduction in inflammatory markers when treated with this compound.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signal Transduction Pathways : It appears to affect pathways such as apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors that could mediate analgesic effects.
Case Studies
One notable case study involved the administration of a thiadiazole derivative similar to this compound in a murine model of cancer. The study reported significant tumor size reduction compared to control groups, supporting the compound's potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
